molecular formula C26H24N4O3S B2370424 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 443354-09-4

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2370424
CAS No.: 443354-09-4
M. Wt: 472.56
InChI Key: DRSRTYUUFYSTGI-UHFFFAOYSA-N
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Description

2-{[4-Oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a quinazolinone derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:

  • A quinazolin-4-one scaffold substituted at position 3 with a 2-phenylacetamido group.
  • A sulfanyl (-S-) bridge at position 2, connecting to an N-(2-phenylethyl)acetamide side chain.

Properties

IUPAC Name

N-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c31-23(17-20-11-5-2-6-12-20)29-30-25(33)21-13-7-8-14-22(21)28-26(30)34-18-24(32)27-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,27,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSRTYUUFYSTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the phenethylamino and phenylacetamide groups through various coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and thiols under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer or infections.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural variations in related compounds (Table 1) include modifications to:

  • The quinazolinone 3-position substituent (e.g., sulfamoylphenyl, chlorophenyl).
  • The acetamide N-substituent (e.g., aryl, alkyl, heterocyclic groups).
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Quinazolinone 3-Substituent Acetamide N-Substituent Melting Point (°C) Biological Activity References
Target Compound 2-Phenylacetamido 2-Phenylethyl Not reported Not reported -
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl Phenyl 269.0 Antimicrobial
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Chlorophenyl 4-Sulfamoylphenyl Not reported Not reported
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 4-Sulfamoylphenyl 2-Ethylphenyl 170.5 Antimicrobial
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Phenyl Ethylamino Not reported Anti-inflammatory
Key Observations:
  • Electron-withdrawing groups (e.g., sulfamoyl, chloro) at the quinazolinone 3-position enhance antimicrobial activity .
  • Lipophilic substituents (e.g., 2-phenylethyl, 2-ethylphenyl) improve membrane permeability but may reduce solubility .
  • Hydrogen-bonding motifs (e.g., amides, sulfamoyl) correlate with crystallinity and stability .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Compounds with 4-sulfamoylphenyl groups (e.g., Entry 2, Table 1) show superior activity due to enhanced electron-deficient aromatic interactions with microbial targets .
  • Anti-inflammatory Activity: Ethylamino-substituted derivatives (e.g., Entry 4, Table 1) exhibit potency comparable to diclofenac, likely via COX-2 inhibition .
  • Melting Points : Higher melting points (e.g., 269–315°C) correlate with rigid, planar structures and strong intermolecular hydrogen bonds .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-bonding networks (e.g., R₂²(8) motifs) stabilize crystal packing in analogues, as seen in N-(thiazol-2-yl)acetamide derivatives .
  • Dihedral angles between aromatic rings (e.g., 48–80°) influence molecular conformation and bioactivity .

Biological Activity

The compound 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule that incorporates a quinazoline core structure, known for its diverse biological activities. This compound features a sulfur atom linked through a thioether bond, a phenylacetamido substituent, and an ethyl group, which contribute to its unique chemical properties and potential therapeutic applications.

The synthesis of this compound typically involves multiple key reactions, which can be enhanced through methods like microwave irradiation or green chemistry techniques to improve yield and reduce environmental impact. The structural components of this compound suggest potential efficacy in various biological activities, although specific mechanisms of action remain under investigation.

Anticancer Properties

Preliminary studies indicate that compounds with similar quinazoline structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines, including lung and liver cancers. The presence of the phenylacetamido group may enhance the cytotoxicity against these cancer types.

Compound Cell Line IC50 (μM) Mechanism
This compoundH292 (lung cancer)TBDApoptosis induction
Similar Quinazoline DerivativeHepG2 (liver cancer)<50Inhibition of glycolytic enzymes

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. Previous studies have shown that quinazoline derivatives can selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.

Case Studies and Research Findings

  • Cytotoxic Effects : Research on similar quinazoline compounds has demonstrated their ability to induce apoptosis in cancer cells. For example, a study on phenolic compounds from Dendrobium ellipsophyllum showed significant cytotoxicity against human lung cancer cell lines with IC50 values under 250 μM .
  • Mechanism of Action : Investigations into the mechanism of action for quinazoline derivatives indicate that they may disrupt mitochondrial function in cancer cells, leading to reduced cell proliferation and increased apoptosis .
  • Comparative Analysis : A comparative analysis of similar compounds indicates that the unique combination of sulfur and oxolane groups in this compound may enhance its solubility and bioavailability compared to other quinazoline derivatives.

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